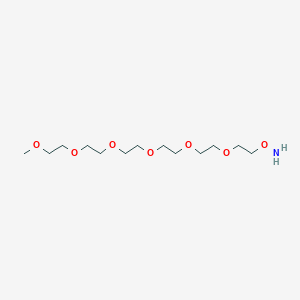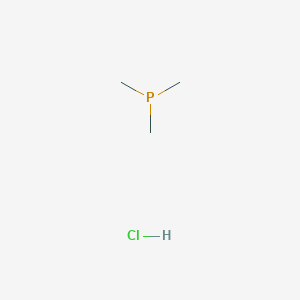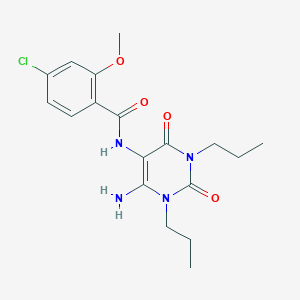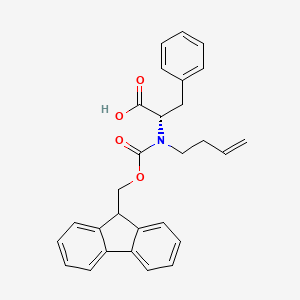
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a butenyl side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Butenyl Side Chain: The protected amino acid is then reacted with 3-buten-1-yl bromide in the presence of a base like potassium carbonate to introduce the butenyl side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The butenyl side chain can be oxidized to form corresponding epoxides or diols.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Piperidine is commonly used to remove the Fmoc protecting group.
Major Products Formed
Epoxides and Diols: Formed from the oxidation of the butenyl side chain.
Saturated Derivatives: Formed from the reduction of the double bond.
Free Amino Acid: Formed after the removal of the Fmoc group.
Applications De Recherche Scientifique
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions. It is used to create modified peptides that can act as inhibitors or substrates for various enzymes.
Medicine: Investigated for its potential use in drug development. Modified peptides containing this compound are studied for their therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of novel polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The butenyl side chain can participate in various chemical reactions, allowing for the introduction of additional functional groups or modifications. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in peptide synthesis and modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-N-(3-buten-1-yl)-glycine: Similar structure but with a glycine backbone instead of phenylalanine.
N-Fmoc-N-(3-buten-1-yl)-L-alanine: Similar structure but with an alanine backbone.
Uniqueness
N-Fmoc-N-(3-buten-1-yl)-L-phenylalanine is unique due to the presence of the phenylalanine backbone, which imparts specific properties to the compound. The aromatic ring in phenylalanine can participate in π-π interactions, making it useful in the study of protein-protein interactions. Additionally, the butenyl side chain provides a site for further chemical modifications, enhancing the compound’s versatility in research applications.
Propriétés
Formule moléculaire |
C28H27NO4 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2S)-2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C28H27NO4/c1-2-3-17-29(26(27(30)31)18-20-11-5-4-6-12-20)28(32)33-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h2,4-16,25-26H,1,3,17-19H2,(H,30,31)/t26-/m0/s1 |
Clé InChI |
IFUBECCVSRJCIZ-SANMLTNESA-N |
SMILES isomérique |
C=CCCN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C=CCCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


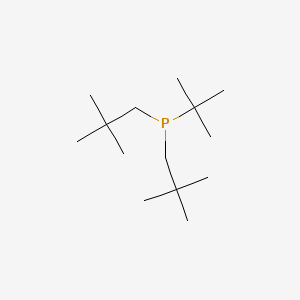
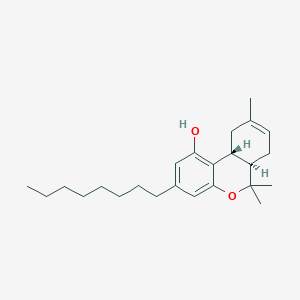
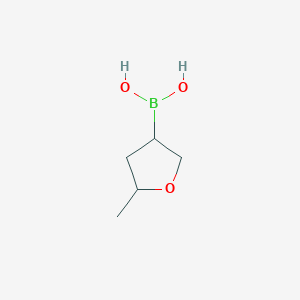
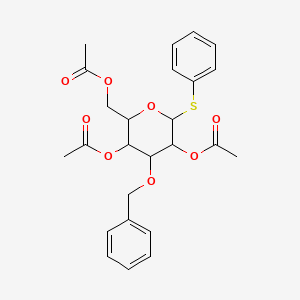


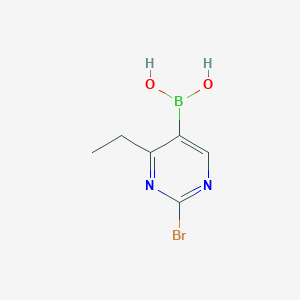


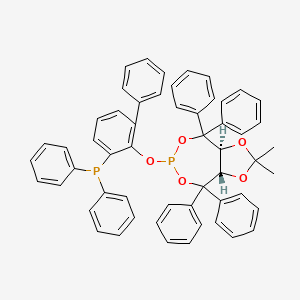
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
